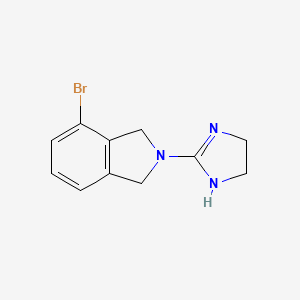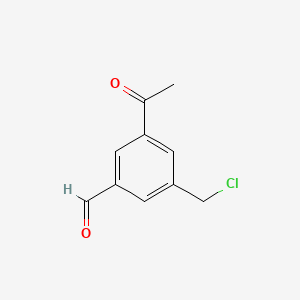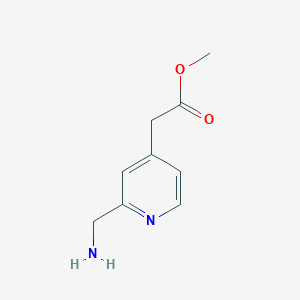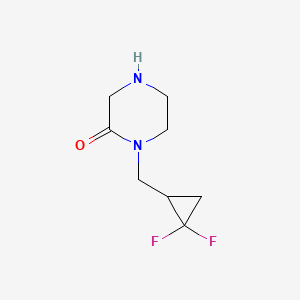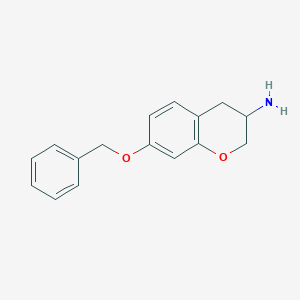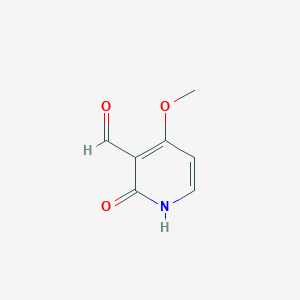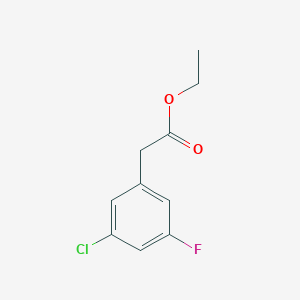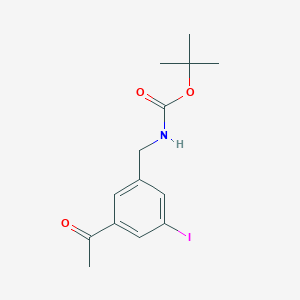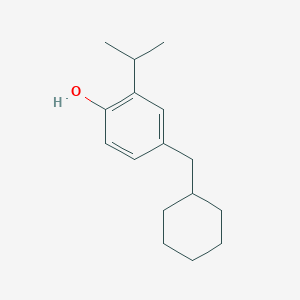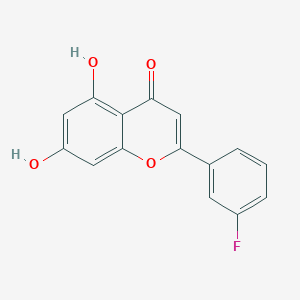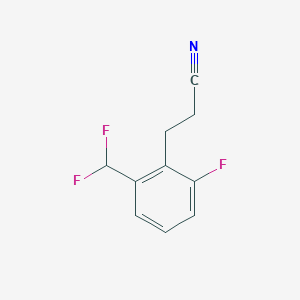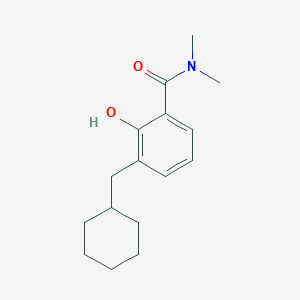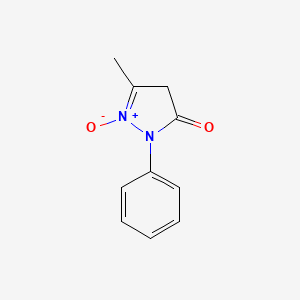
5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Métodos De Preparación
The synthesis of 5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one typically involves the condensation of ethyl acetoacetate with phenylhydrazine . The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The resulting product is then subjected to oxidation to form the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparación Con Compuestos Similares
5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one can be compared with other similar compounds, such as:
3-methyl-1-phenyl-2-pyrazoline-5-one: This compound is also a pyrazole derivative with similar structural properties but different reactivity and applications.
1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one: Another pyrazole derivative with distinct chemical behavior and uses.
The uniqueness of this compound lies in its specific oxidation state and the presence of the oxido group, which imparts unique reactivity and biological activity .
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one |
InChI |
InChI=1S/C10H10N2O2/c1-8-7-10(13)11(12(8)14)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Clave InChI |
XHAFWWKZDDIGRS-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](N(C(=O)C1)C2=CC=CC=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


